molecular formula C2H3F3Te B14619745 Trifluoro(methyltellanyl)methane CAS No. 57365-42-1

Trifluoro(methyltellanyl)methane

Cat. No.: B14619745
CAS No.: 57365-42-1
M. Wt: 211.6 g/mol
InChI Key: KLJIXTFUYMZWKK-UHFFFAOYSA-N
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Description

Trifluoro(methyltellanyl)methane is an organotellurium compound characterized by the presence of a trifluoromethyl group attached to a tellurium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyltellanyl)methane typically involves the reaction of trifluoromethylating agents with tellurium-containing precursors. One common method is the reaction of trifluoromethyl iodide with tellurium in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(methyltellanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can yield tellurium-containing anions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.

Major Products:

    Oxidation: Tellurium dioxide and other tellurium oxides.

    Reduction: Tellurium anions and elemental tellurium.

    Substitution: Various organotellurium compounds depending on the substituent introduced.

Scientific Research Applications

Trifluoro(methyltellanyl)methane has several applications in scientific research:

    Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of trifluoro(methyltellanyl)methane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and tellurium atom. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the tellurium atom can engage in redox reactions. These properties make it a versatile compound in synthetic chemistry and materials science.

Comparison with Similar Compounds

    Trifluoromethyltrimethylsilane: Another trifluoromethylating agent used in organic synthesis.

    Trifluoroiodomethane: Used in aromatic coupling reactions.

    Fluoroform (Trifluoromethane): A hydrofluorocarbon with applications in organic synthesis.

Uniqueness: Trifluoro(methyltellanyl)methane is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to other trifluoromethylating agents. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

57365-42-1

Molecular Formula

C2H3F3Te

Molecular Weight

211.6 g/mol

IUPAC Name

trifluoro(methyltellanyl)methane

InChI

InChI=1S/C2H3F3Te/c1-6-2(3,4)5/h1H3

InChI Key

KLJIXTFUYMZWKK-UHFFFAOYSA-N

Canonical SMILES

C[Te]C(F)(F)F

Origin of Product

United States

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